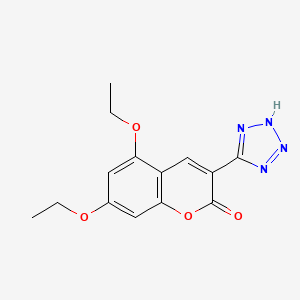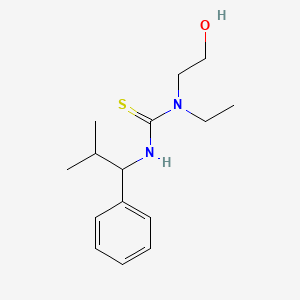
N-Ethyl-N-(2-hydroxyethyl)-N'-(2-methyl-1-phenylpropyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N-(2-hydroxyethyl)-N’-(2-methyl-1-phenylpropyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, with its unique structure, offers potential for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(2-hydroxyethyl)-N’-(2-methyl-1-phenylpropyl)thiourea typically involves the reaction of an isothiocyanate with an amine. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Sometimes, catalysts like acids or bases are used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For controlled synthesis.
Continuous Flow Reactors: For large-scale production.
Purification: Techniques like recrystallization or chromatography are used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-N-(2-hydroxyethyl)-N’-(2-methyl-1-phenylpropyl)thiourea can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Aplicaciones Científicas De Investigación
N-Ethyl-N-(2-hydroxyethyl)-N’-(2-methyl-1-phenylpropyl)thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which N-Ethyl-N-(2-hydroxyethyl)-N’-(2-methyl-1-phenylpropyl)thiourea exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors.
Pathways: It can modulate biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Diethylthiourea
- N,N’-Diphenylthiourea
- N-Methyl-N’-phenylthiourea
Uniqueness
N-Ethyl-N-(2-hydroxyethyl)-N’-(2-methyl-1-phenylpropyl)thiourea is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other thioureas.
Propiedades
Número CAS |
74548-46-2 |
|---|---|
Fórmula molecular |
C15H24N2OS |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
1-ethyl-1-(2-hydroxyethyl)-3-(2-methyl-1-phenylpropyl)thiourea |
InChI |
InChI=1S/C15H24N2OS/c1-4-17(10-11-18)15(19)16-14(12(2)3)13-8-6-5-7-9-13/h5-9,12,14,18H,4,10-11H2,1-3H3,(H,16,19) |
Clave InChI |
GVRIJFIUPKPYET-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCO)C(=S)NC(C1=CC=CC=C1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


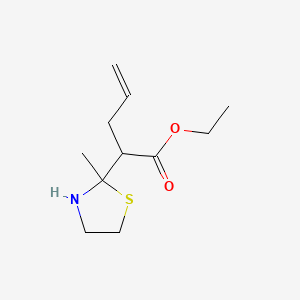

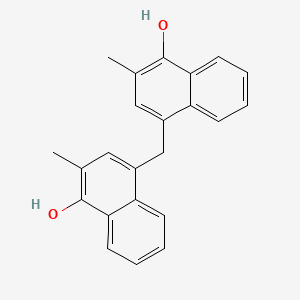
![1-[3-(2-Amino-4-nitroanilino)phenyl]ethan-1-one](/img/structure/B14438066.png)
![1,3-Dimethyl-2-(7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)imidazolidine](/img/structure/B14438069.png)

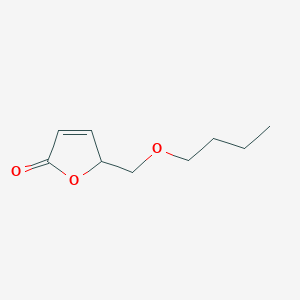

![4,4'-[(4-Hydroxyphenyl)methylene]bis(3,5-di-tert-butylphenol)](/img/structure/B14438122.png)
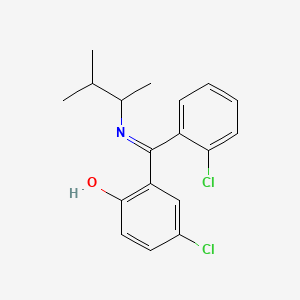
![Lithium, [3,5-bis(1,1-dimethylethyl)-4-[(trimethylsilyl)oxy]phenyl]-](/img/structure/B14438128.png)
![[2,3,4,5-Tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate](/img/structure/B14438133.png)
![2-amino-N-[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]acetyl]-N-(2-phenylethyl)acetamide;oxalic acid](/img/structure/B14438134.png)
